

An In-depth Technical Guide to 3-Methoxy-4-nitrophenol

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

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This technical guide provides a comprehensive overview of **3-Methoxy-4-nitrophenol**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, and available toxicological data, presented in a structured format for clarity and ease of comparison.

Chemical Identity and Synonyms

3-Methoxy-4-nitrophenol is a substituted aromatic compound. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and publications.

Identifier Type	Identifier	Source
IUPAC Name	3-methoxy-4-nitrophenol	PubChem[1]
CAS Number	16292-95-8	PubChem[1]
Molecular Formula	C7H7NO4	PubChem[1]
Molecular Weight	169.13 g/mol	PubChem[1]
InChI	InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3	PubChem[1]
InChIKey	VDQSACYMBGQMFC-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	COC1=C(C=CC(=C1)O)--INVALID-LINK--[O-]	PubChem[1]
Depositor-Supplied Synonyms	3-Methoxy-4-nitro-phenol	PubChem[1]
4-Nitro-3-methoxyphenol	PubChem[1]	
Phenol, 3-methoxy-4-nitro-	PubChem[1]	
AKOS005263951	PubChem[1]	
CS-W001464	PubChem[1]	
DB-011213	PubChem[1]	
DTXSID00512557	PubChem[1]	
EN300-189914	PubChem[1]	
F078923	PubChem[1]	
GS-4372	PubChem[1]	
MFCD11840329	PubChem[1]	
NS00133002	PubChem[1]	
SCHEMBL224904	PubChem[1]	
SY103850	PubChem[1]	

Z1255387801

PubChem[1]

Physicochemical Properties

Property	Value	Source
Physical Description	Typically appears as a yellow crystalline solid.	CymitQuimica[2]
Solubility	Moderately soluble in organic solvents and has limited solubility in water.	CymitQuimica[2]
Boiling Point	356.2 °C at 760 mmHg	Sigma-Aldrich[3]
Storage Temperature	Room Temperature	Sigma-Aldrich[3]

Synthesis of 3-Methoxy-4-nitrophenol

Experimental Protocol: Synthesis from 4-fluoro-2-methoxy-1-nitrobenzene

A detailed protocol for the synthesis of **3-Methoxy-4-nitrophenol** is provided below.[4]

Materials:

- 4-fluoro-2-methoxy-1-nitrobenzene
- Dimethyl sulfoxide (DMSO)
- 1N Sodium hydroxide (NaOH) aqueous solution
- Hydrochloric acid (HCl) aqueous solution
- Ethyl acetate
- Water
- Brine

- Magnesium sulfate (MgSO_4)

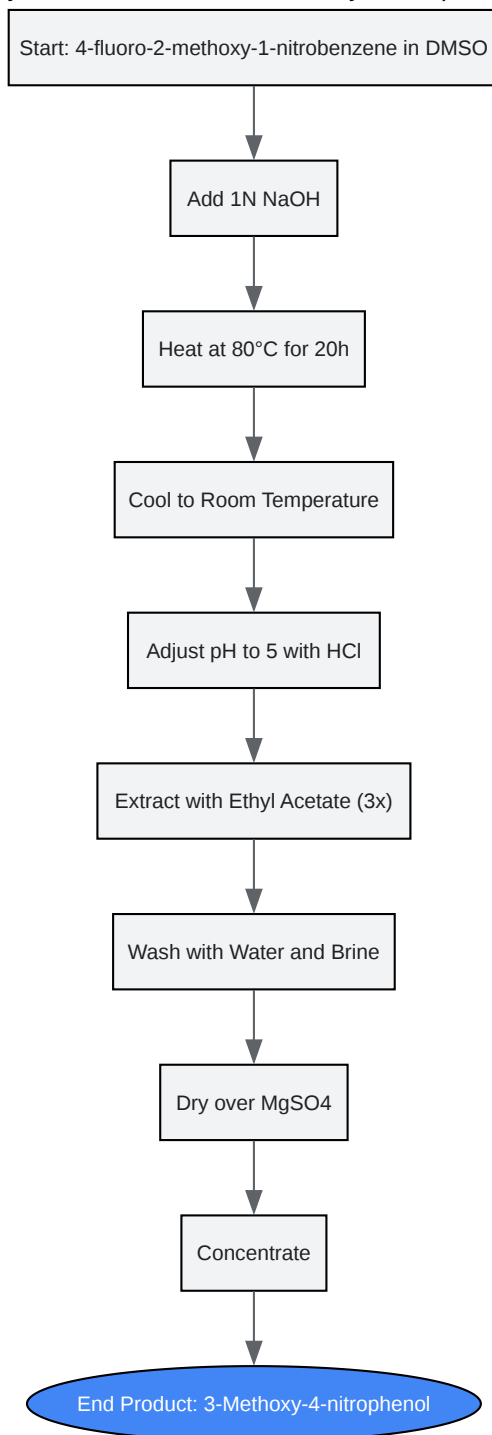
Procedure:

- Dissolve 3.4 g (19.9 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene in 40 mL of DMSO.
- Add 40 mL (40 mmol) of a 1N aqueous solution of NaOH to the reaction mixture.
- Heat the reaction mixture at 80°C for 20 hours.
- Cool the mixture to room temperature.
- Adjust the pH of the solution to 5 using an aqueous HCl solution.
- Extract the mixture three times with ethyl acetate.
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic extract over MgSO_4 .
- Concentrate the solution to yield **3-methoxy-4-nitrophenol** as a light yellow solid (3.2 g, 95% yield).^[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Methoxy-4-nitrophenol**.

Synthesis Workflow of 3-Methoxy-4-nitrophenol

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Synthesis Workflow

Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of **3-Methoxy-4-nitrophenol** are limited in publicly available literature. However, information on related nitrophenol compounds can provide some insights into its potential effects. It is important to note that the data for related compounds should be interpreted with caution as the specific methoxy substituent can alter the biological and toxicological profile.

General Toxicity of Nitrophenols

Nitrophenols, as a class of compounds, are known to have potential toxicity.[2] The primary metabolic pathway for 4-nitrophenol involves conjugation to form glucuronide or sulfate conjugates, as well as reduction or oxidation.[5]

Toxicological Data for the Related Compound 3-Methyl-4-nitrophenol

The following table summarizes toxicological data for the structurally similar compound, 3-Methyl-4-nitrophenol. This data is provided for reference and to guide potential toxicological assessments of **3-Methoxy-4-nitrophenol**.

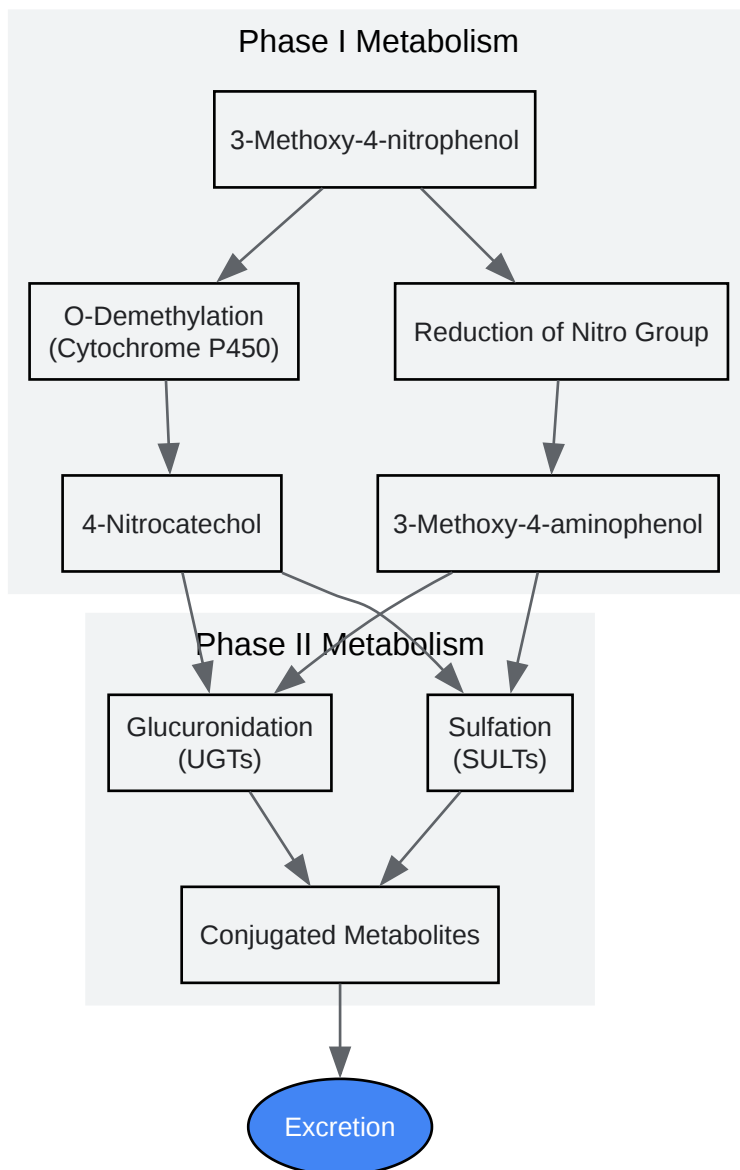
Study Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat (Male)	Oral	LD50	2300 mg/kg	Benchchem[6]
Acute Oral Toxicity	Rat (Female)	Oral	LD50	1200 mg/kg	Benchchem[6]
6-Month Repeated Dose Toxicity	Rat (Both Sexes)	Oral	NOEL	500 ppm (30.7 mg/kg/day)	SIDS UNEP[1]
Reproductive Toxicity	Rat	Oral	NOEL	300 mg/kg/day	SIDS UNEP[1]
Genotoxicity (in vitro)	-	-	Chromosomal Aberration Test	Positive with metabolic activation	SIDS UNEP[1]

Potential Metabolic Pathway

A specific metabolic pathway for **3-Methoxy-4-nitrophenol** has not been detailed in the available literature. However, based on the metabolism of other nitrophenols, a plausible metabolic fate can be proposed. The metabolism of benzene, 1-methoxy-4-nitro-, predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl group. A similar O-demethylation could be an initial step for **3-Methoxy-4-nitrophenol**.

The following diagram illustrates a hypothetical metabolic pathway.

Hypothetical Metabolic Pathway of 3-Methoxy-4-nitrophenol

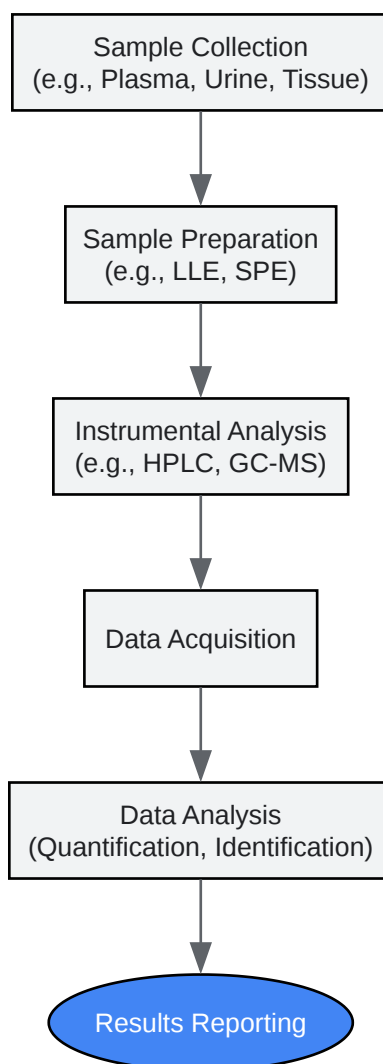
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Hypothetical Metabolic Pathway

Experimental Workflow for Analysis

The analysis of **3-Methoxy-4-nitrophenol** in biological or environmental samples would likely follow a standard analytical chemistry workflow.

General Analytical Workflow for 3-Methoxy-4-nitrophenol



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Analytical Workflow

Conclusion

3-Methoxy-4-nitrophenol is a well-defined chemical entity with established synthesis protocols. While it is utilized as an intermediate in the chemical industry, comprehensive data on its biological activities and specific signaling pathway interactions are not extensively available in the public domain. The toxicological information on the related compound, 3-Methyl-4-nitrophenol, suggests that further investigation into the safety profile of **3-Methoxy-4-nitrophenol** is warranted. The hypothetical metabolic pathway and analytical workflow presented in this guide provide a framework for future research in this area. Researchers are encouraged to conduct further studies to elucidate the pharmacological and toxicological properties of this compound.

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